

The Enigmatic Mechanism of Pyruvate Carboxylase-IN-5: A Review of Available Data

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-5

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Introduction

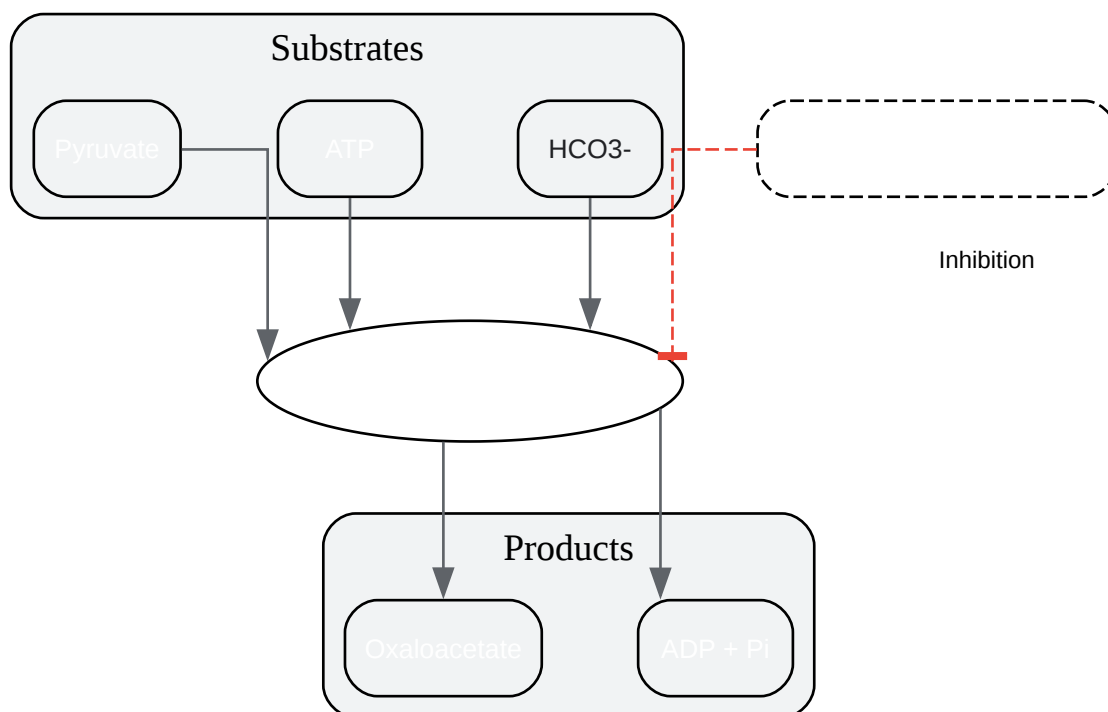
Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][3] Given its central role in metabolism, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders. **Pyruvate Carboxylase-IN-5** (PC-IN-5), also referred to as compound 6m, is a commercially available small molecule described as a highly selective and permeable inhibitor of PC.[1][4][5] This document aims to provide an in-depth technical guide on the mechanism of action of PC-IN-5, based on currently available information.

Core Mechanism of Action

Pyruvate Carboxylase-IN-5 is purported to exert its biological effects through the direct inhibition of the enzymatic activity of pyruvate carboxylase.[1][4] By blocking the conversion of pyruvate to oxaloacetate, PC-IN-5 is expected to disrupt the replenishment of the TCA cycle, thereby impacting cellular energy production and the biosynthesis of essential macromolecules.[3][6]

The Catalytic Action of Pyruvate Carboxylase

To understand the inhibitory mechanism of PC-IN-5, it is essential to first comprehend the function of its target, pyruvate carboxylase. PC is a biotin-dependent enzyme that operates in a two-step reaction mechanism. In the first step, the biotin prosthetic group is carboxylated in an ATP-dependent manner. In the second step, the carboxyl group is transferred from biotin to pyruvate, forming oxaloacetate.



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Figure 1: Simplified reaction catalyzed by Pyruvate Carboxylase and the inhibitory action of PC-IN-5.

Quantitative Data

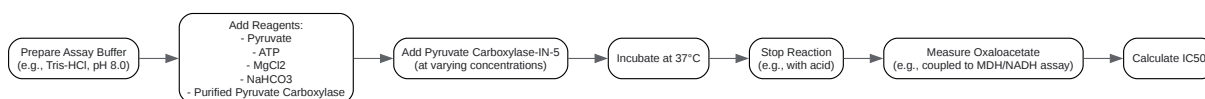
Despite extensive searches of scientific literature and patent databases, no peer-reviewed studies detailing the quantitative inhibitory activity of **Pyruvate Carboxylase-IN-5** (compound 6m) against pyruvate carboxylase have been identified. Key quantitative metrics such as IC₅₀, K_i, or EC₅₀ values, which are essential for characterizing the potency and efficacy of an inhibitor, are not publicly available. The information is limited to the qualitative description of being a "pyruvate carboxylase inhibitor with high selectivity and permeability" from commercial suppliers.^{[1][4][5]}

Experimental Protocols

The absence of primary research publications on **Pyruvate Carboxylase-IN-5** means there are no established and published experimental protocols for its use and characterization. To assess the mechanism of action of this inhibitor, researchers would need to develop and validate their own assays. Below are generalized protocols that could be adapted for this purpose.

In Vitro Pyruvate Carboxylase Inhibition Assay

A common method to determine the inhibitory activity of a compound against pyruvate carboxylase is to measure the rate of oxaloacetate production.

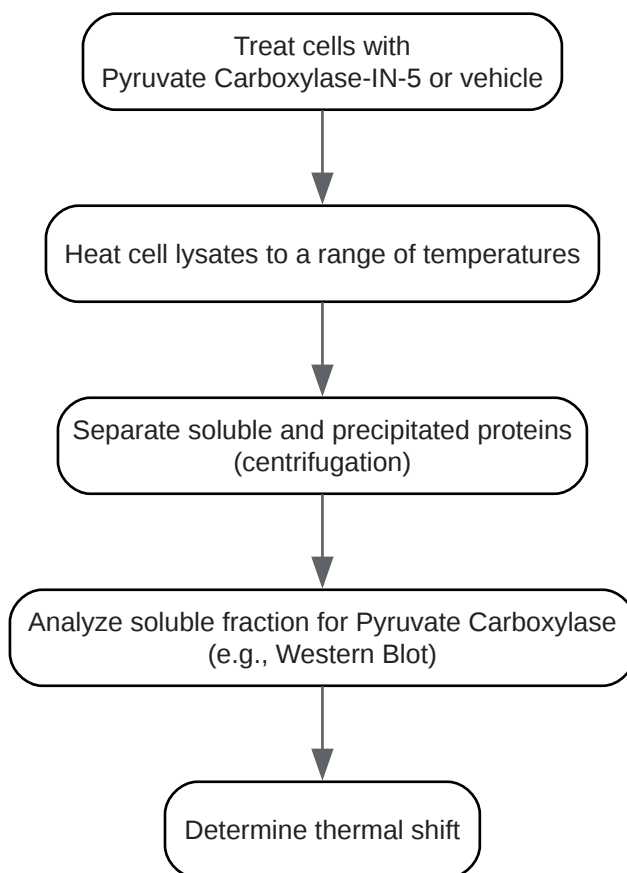


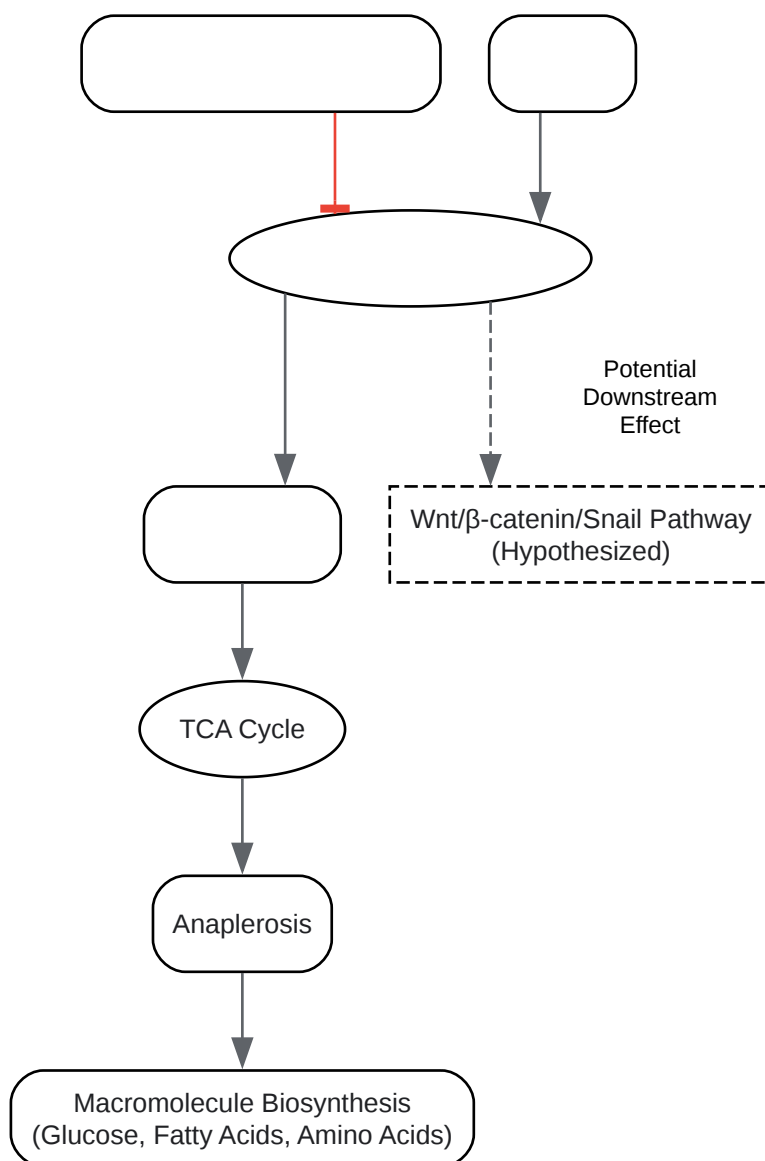
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Figure 2: A potential experimental workflow for determining the in vitro inhibition of Pyruvate Carboxylase.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) could be employed. This method assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability.





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